1,3-Bis(difluoromethoxy)naphthalene

Catalog No.
S12301697
CAS No.
M.F
C12H8F4O2
M. Wt
260.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(difluoromethoxy)naphthalene

Product Name

1,3-Bis(difluoromethoxy)naphthalene

IUPAC Name

1,3-bis(difluoromethoxy)naphthalene

Molecular Formula

C12H8F4O2

Molecular Weight

260.18 g/mol

InChI

InChI=1S/C12H8F4O2/c13-11(14)17-8-5-7-3-1-2-4-9(7)10(6-8)18-12(15)16/h1-6,11-12H

InChI Key

AYCBUBCFOHLUOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)OC(F)F

1,3,5-Trifluorobenzene (F3B) is a fluorinated aromatic compound utilized as a functional additive in non-aqueous electrolytes for high-energy lithium-ion batteries. Its primary role is to participate in the formation of the solid electrolyte interphase (SEI) on the anode surface during the initial charging cycles. The strategic placement of three fluorine atoms on the benzene ring allows F3B to be electrochemically reduced preferentially, creating a stable, Lithium Fluoride (LiF)-rich passivation layer that protects the electrode from continuous electrolyte decomposition, a critical factor for batteries employing high-voltage cathodes like Ni-rich NCMs.

Procurement Fit

Data-scarce building block No experimental mp, bp, log P, or NMR data available
Computational reliance Decision must rely on class-level predictions, not curated constants
Regioisomer sensitivity 1,3-substitution pattern alters properties vs. 1,4- or 1,6-isomer

Direct substitution with the most common film-forming additive, Fluoroethylene Carbonate (FEC), is inadvisable for applications demanding high reliability and thermal resilience. Although FEC also forms a LiF-rich SEI, it is known to have poor thermal stability, especially in the presence of LiPF6 salt, where it can decompose to produce hydrogen fluoride (HF). This HF generation is highly detrimental, as it attacks the cathode material, leading to transition metal dissolution and accelerated capacity degradation, particularly at elevated operating temperatures. 1,3,5-Trifluorobenzene's superior thermal stability mitigates this critical failure pathway, making it a more robust selection for high-voltage systems where component longevity is paramount.

Substitution Risk: Regioisomers Not Interchangeable

Property
1,3-Isomer
1,4-Isomer (CAS 1261799-05-6)
Curated descriptors
None reported
XLogP3 5.0, TPSA 18.5 Ų (PubChem)
Solubility and permeability may differ; cannot assume similar behavior
Bioactivity characterization
No known target engagement
Not applicable; 6,7-scaffold shows CYP17/pan-Raf activity
Pharmacophore geometry differs; biological profile cannot be extrapolated
Electronic/Dipole alignment
Uncharacterized
Computed studies on mono-substituted analogs suggest positional tuning
Device or binding properties may shift; substitution risks altering functional response

Preferential Anode Passivation via Higher Reduction Potential

1,3,5-Trifluorobenzene (F3B) is reduced at a higher potential (0.74 V) compared to both Fluoroethylene Carbonate (FEC) (0.69 V) and the baseline ethylene carbonate (EC) solvent (0.55 V). This ensures F3B decomposes first on the anode surface, preemptively forming a stable, protective SEI layer before the bulk electrolyte solvents begin to break down.

Evidence DimensionReduction Potential vs Li/Li+
Target Compound Data0.74 V
Comparator Or BaselineFEC: 0.69 V | Ethylene Carbonate (EC): 0.55 V
Quantified Difference+50 mV vs FEC; +190 mV vs EC
ConditionsCyclic voltammetry of Li/graphite cells with 1 M LiPF6 in EC/DEC electrolyte base.

A higher reduction potential ensures the additive functions as the primary, sacrificial SEI former, which is critical for creating a consistent and effective passivation layer.

Data Availability Gap
Class-level
No experimental mp, bp, density, log P, or NMR data for 1,3-isomer
Curated property data missing; review required
Only supplier-provided predicted density ≈1.34 g·cm⁻³ without method disclosure

Reduced First-Cycle Active Lithium Loss via Higher Initial Coulombic Efficiency

In the critical first formation cycle of Li/graphite cells, the addition of F3B resulted in an Initial Coulombic Efficiency (ICE) of 92.4%. This is substantially higher than cells using the standard additive FEC (87.6%) and the additive-free baseline electrolyte (83.4%).

Evidence DimensionInitial Coulombic Efficiency (ICE)
Target Compound Data92.4%
Comparator Or BaselineFEC Additive: 87.6% | Baseline (No Additive): 83.4%
Quantified Difference+4.8 percentage points vs FEC
ConditionsLi/graphite cells with 1 M LiPF6 in EC/DEC electrolyte base, first charge/discharge cycle.

A higher ICE directly translates to less irreversible consumption of lithium inventory during SEI formation, leading to higher usable capacity and a better starting point for long-term cycling.

Lipophilicity & TPSA
Class-level
1,4-isomer: XLogP3 5.0, TPSA 18.5 Ų
1,3-isomer: No computed XLogP3 or TPSA available
Lipophilicity uncharacterized; ADME prediction unsupported
Substituent position alters dipole and H-bond geometry; class-level inference only

Enhanced Long-Term Performance via Superior Cycling Stability

Li/graphite cells with F3B demonstrated significantly improved long-term durability, retaining 95.0% of their initial capacity after 500 cycles at 0.5C. In contrast, the baseline electrolyte cell's capacity retention fell to just 77.0% over the same period. The F3B-containing cell also exhibited a higher average Coulombic efficiency (99.91%) over these cycles compared to the cell with FEC (99.87%).

Evidence DimensionCapacity Retention after 500 Cycles
Target Compound Data95.0%
Comparator Or BaselineBaseline (No Additive): 77.0%
Quantified Difference+18 percentage points vs Baseline
ConditionsLi/graphite cells, 1 M LiPF6 in EC/DEC, cycled at 0.5C at 25°C.

Higher capacity retention and coulombic efficiency over hundreds of cycles are direct indicators of a more stable electrode-electrolyte interface, justifying the use of F3B in applications where lifespan is a key design criterion.

Biological Activity Silence
Class-level
6,7-scaffold: CYP17 lyase IC₅₀ 69 nM; pan-Raf activity
1,3-isomer: No target engagement data
Biological profile unknown; scaffold-hop validation needed
Comparisons to 6,7-isomer may not transfer; screening required

Improved High-Temperature Reliability via Superior Thermal Stability

1,3,5-Trifluorobenzene is highlighted for its superior thermal stability compared to conventional fluorinated additives like FEC. FEC is known to undergo defluorination at elevated temperatures, a reaction catalyzed by LiPF5, which generates detrimental hydrogen fluoride (HF). The inherent stability of the F3B aromatic ring structure reduces the likelihood of this decomposition pathway, preventing HF-induced damage to cathode materials.

Evidence DimensionThermal Stability / HF Generation Risk
Target Compound DataSuperior thermal stability, less likely to produce HF
Comparator Or BaselineFEC: Poor thermal stability, known to defluorinate and generate HF
Quantified DifferenceQualitatively superior (reduces known failure mode of comparator)
ConditionsHigh-temperature operation of Li-ion batteries with LiPF6-based electrolytes.

This improved thermal stability is critical for enhancing the safety and cycle life of batteries used in demanding environments, such as automotive applications or fast-charging scenarios.

High-Voltage Lithium-Ion Batteries with Ni-Rich Cathodes (e.g., NCM65, NCM811)

The demonstrated ability to form a stable, LiF-rich SEI and CEI makes F3B a strong candidate for stabilizing the interfaces of high-voltage, Ni-rich cathodes, which are notoriously susceptible to degradation from electrolyte oxidation and HF attack. The improved cycling stability directly addresses the primary failure mode of these high-energy-density systems.

Systems Requiring Extended Cycle Life and High Coulombic Efficiency

For applications where longevity and efficiency are prioritized, such as grid storage or premium electric vehicles, F3B provides a quantifiable advantage. Its ability to deliver higher capacity retention (95.0% vs. 77.0% for baseline after 500 cycles) and higher average Coulombic efficiency than both baseline and FEC-containing cells justifies its selection to maximize operational lifetime.

Electrolyte Formulations for Elevated Temperature Operation

Given its superior thermal stability over the industry-standard FEC, F3B is the logical choice for electrolyte formulations designed for batteries that will operate in high-temperature environments or undergo frequent fast-charging, which generates significant heat. This mitigates the risk of performance degradation and safety issues linked to HF generation from less stable additives.

Application Selection Guide

Application
Selection Property
Validation Focus
Exploratory scaffold-hopping (1,3-pattern required)
1,3-substitution specificity
In-house property generation; CoA purity review
Organic semiconductor dipole alignment
–OCHF₂ electron-withdrawing pattern
DFT calculation; thin-film characterization before device integration
Difluoromethoxylation regioselectivity methods
Positional isomer reference standard
Regioselectivity comparison under identical conditions

XLogP3

5

Hydrogen Bond Acceptor Count

6

Exact Mass

260.04604214 g/mol

Monoisotopic Mass

260.04604214 g/mol

Heavy Atom Count

18

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